2-Amino-N-methyl-N-(4-nitro-benzyl)-acetamide
Description
2-Amino-N-methyl-N-(4-nitro-benzyl)-acetamide is a substituted acetamide derivative characterized by a methyl group and a 4-nitrobenzyl group attached to the nitrogen atom of the acetamide backbone. Its molecular formula is C₁₁H₁₄N₃O₃, with a molecular weight of 236.25 g/mol.
Synthesis of this compound likely involves reductive amination or alkylation strategies, as evidenced by similar protocols for tertiary amine synthesis (e.g., reductive amination of aldehydes with primary amines under acidic conditions using NaBH₃CN) . The 4-nitrobenzyl substituent introduces electron-withdrawing effects, which may modulate the compound's electronic properties and biological interactions.
Properties
IUPAC Name |
2-amino-N-methyl-N-[(4-nitrophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-12(10(14)6-11)7-8-2-4-9(5-3-8)13(15)16/h2-5H,6-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTGOJDJEPLSCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901208018 | |
| Record name | Acetamide, 2-amino-N-methyl-N-[(4-nitrophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901208018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353982-33-8 | |
| Record name | Acetamide, 2-amino-N-methyl-N-[(4-nitrophenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353982-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-amino-N-methyl-N-[(4-nitrophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901208018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-methyl-N-(4-nitro-benzyl)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzyl chloride, methylamine, and acetic anhydride.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-methyl-N-(4-nitro-benzyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted amides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-methyl-N-(4-nitro-benzyl)-acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The nitro group could also play a role in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations :
Physicochemical Properties
Table 2: Physicochemical Data for Selected Compounds
Notes:
- The nitro group reduces aqueous solubility compared to hydroxylated analogs (e.g., N-(4-hydroxyphenyl)acetamide) .
Biological Activity
2-Amino-N-methyl-N-(4-nitro-benzyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and comparative studies with similar compounds.
Antimicrobial and Anticancer Properties
Research indicates that this compound has been studied for its antimicrobial and anticancer properties. The nitro group in the compound may enhance its reactivity, potentially leading to interactions with biological targets such as enzymes or receptors.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
- Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation. It is hypothesized that the mechanism involves the inhibition of specific enzymes critical for cancer cell survival.
The mechanism of action for this compound is believed to involve:
- Enzyme Inhibition : The compound may interact with the active sites of enzymes, blocking their function. This is particularly relevant for enzymes involved in metabolic pathways associated with cancer and microbial growth.
- Redox Reactions : The nitro group can participate in redox reactions, potentially influencing the biological activity by altering cellular redox states.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | IC50 (nM) |
|---|---|---|---|
| 2-Amino-N-isopropyl-N-(4-nitro-benzyl)-acetamide | Structure | Moderate antimicrobial activity | 20-50 |
| 2-Amino-N-isopropyl-3-methyl-N-(4-nitro-benzyl)-butyramide | N/A | Inactive | N/A |
This table highlights that while some derivatives exhibit varying degrees of activity, this compound may have a distinct profile due to its specific functional groups.
Study on Enzyme Inhibition
A significant study evaluated the enzyme inhibition properties of this compound. The findings indicated that:
- The compound effectively inhibited α-glucosidase , an enzyme relevant in carbohydrate metabolism.
- Comparative analysis showed that while some derivatives were inactive, this compound demonstrated a promising inhibitory effect.
Pharmacokinetic Studies
Pharmacokinetic studies are crucial for understanding the bioavailability and metabolism of the compound. Early findings suggest:
- Favorable absorption characteristics when administered orally.
- Potential for modification to enhance solubility and stability in vivo.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
